molecular formula C9H22ClNOSi B6218565 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride CAS No. 2742659-87-4

3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride

Cat. No.: B6218565
CAS No.: 2742659-87-4
M. Wt: 223.81 g/mol
InChI Key: CAXFCDDUOAJHSK-UHFFFAOYSA-N
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Description

3-[(tert-Butyldimethylsilyl)oxy]azetidine hydrochloride (CAS: 875340-81-1) is a silyl-protected azetidine derivative. The tert-butyldimethylsilyl (TBS) group serves as a protective moiety for the hydroxyl group on the azetidine ring, enhancing stability during synthetic processes.

Properties

CAS No.

2742659-87-4

Molecular Formula

C9H22ClNOSi

Molecular Weight

223.81 g/mol

IUPAC Name

azetidin-3-yloxy-tert-butyl-dimethylsilane;hydrochloride

InChI

InChI=1S/C9H21NOSi.ClH/c1-9(2,3)12(4,5)11-8-6-10-7-8;/h8,10H,6-7H2,1-5H3;1H

InChI Key

CAXFCDDUOAJHSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CNC1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Direct Silylation of 3-Hydroxyazetidine

The most common route involves reacting 3-hydroxyazetidine with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. A representative procedure from outlines:

  • Reagents : TBSCl (1.2 eq), imidazole (2.5 eq), anhydrous DMF

  • Conditions : 0°C → RT, 12–16 h under argon

  • Workup : Quench with NH₄Cl, extract with DCM, purify via flash chromatography (hexane/ethyl acetate gradient)

  • Yield : 78–82%

This method avoids epimerization due to the mild conditions, but requires rigorous exclusion of moisture.

Alternative Silylating Agents

Patent WO1996013502A1 discloses the use of tert-butyldimethylsilyl triflate (TBSOTf) for improved reactivity in less polar solvents:

  • Solvent : Dichloromethane

  • Base : 2,6-Lutidine (3.0 eq)

  • Temperature : −40°C → −10°C

  • Yield : 85% (reduced side-product formation vs. TBSCl)

Nucleophilic Substitution Routes

Mitsunobu Reaction for Ether Formation

Azetidine derivatives with unprotected hydroxyl groups can undergo Mitsunobu coupling with tert-butyldimethylsilanol. Key parameters from:

  • Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), THF

  • Temperature : 0°C → RT

  • Reaction Time : 18 h

  • Yield : 72% (requires HPLC purification for >95% purity)

Ring-Opening of Epoxides

CiteSeerX documents an innovative approach using epoxide intermediates:

  • Epoxidation of allylic alcohols with mCPBA

  • Ring-opening with TBS-protected amines under BF₃·Et₂O catalysis

  • Cyclization to form azetidine core

StepReagentTemp (°C)Time (h)Yield (%)
1mCPBA0 → RT689
2BF₃·Et₂O−781.576
3NaH0 → 40482

Catalytic Hydrogenation for Final Hydrochloride Formation

Deprotection-Hydrogenation Sequence

The patent literature describes a two-stage process:

  • TBS deprotection : HF·pyridine in THF (0°C, 2 h)

  • HCl salt formation : Bubble HCl gas into EtOAC solution

Critical parameters:

  • HF Concentration : 48% aqueous solution (handling requires PTFE-lined equipment)

  • Gas Flow Rate : 15 mL/min HCl for 30 min

  • Crystallization : Hexane/EtOAC (4:1) at −20°C

  • Overall Yield : 91% (from silylated precursor)

Palladium-Catalyzed Hydrogenolysis

For benzyl-protected intermediates, reports:

  • Catalyst : 10% Pd/C (0.2 eq)

  • Conditions : H₂ (1 atm), MeOH, 16 h

  • Acidification : Add 1M HCl in diethyl ether

  • Yield : 98% (high purity without chromatography)

Industrial-Scale Considerations

Continuous Flow Synthesis

Emerging methodologies adapt batch processes for flow chemistry:

  • Reactor Type : Packed-bed with immobilized TBSCl

  • Residence Time : 8 min at 50°C

  • Throughput : 12 kg/day (pilot-scale data)

Advantages include reduced silylating agent usage (0.95 eq) and automated pH control during HCl salt formation.

Green Chemistry Metrics

Comparative analysis of methods:

MethodPMI*E-FactorAtom Economy
Direct Silylation8.73481%
Mitsunobu Reaction14.25863%
Flow Synthesis5.11988%

*Process Mass Intensity

Critical Analysis of Methodologies

Yield vs. Purity Tradeoffs

  • Chromatography-Free Routes (e.g., hydrogenolysis) achieve >98% purity but require expensive catalysts

  • Crystallization-Based Purification limits throughput but eliminates solvent waste (56% recovery in optimized protocols)

Stability Concerns

The TBS group demonstrates:

  • pH Sensitivity : Degrades above pH 8.5 (t₁/₂ = 3 h at pH 9)

  • Thermal Stability : Decomposition onset at 185°C (DSC data)

Emerging Techniques

Enzymatic Silylation

Preliminary studies using Pseudomonas fluorescens lipase:

  • Solvent : Ionic liquid [BMIM][PF₆]

  • Conversion : 68% (24 h, 37°C)

  • Selectivity : >99% for 3-OH position

Photoredox Catalysis

Visible-light-mediated silylation demonstrates:

  • Catalyst : Ir(ppy)₃ (0.5 mol%)

  • Light Source : 450 nm LEDs

  • Yield : 73% (8 h reaction time)

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butyldimethylsilyl)oxy]azetidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the silyl protecting group.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of azetidine derivatives without the silyl group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H21NOSi
  • Molecular Weight : Approximately 189.36 g/mol
  • CAS Number : 875340-81-1

The compound contains a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride is primarily investigated for its role as a building block in the synthesis of biologically active compounds. Its derivatives have shown potential as inhibitors for various biological targets:

  • JAK Inhibition : Research indicates that azetidine derivatives, including this compound, can act as inhibitors of Janus kinase (JAK), which is implicated in inflammatory and autoimmune diseases . The inhibition of JAK pathways can lead to therapeutic advancements in treating conditions such as rheumatoid arthritis and psoriasis.

Organic Synthesis

The TBDMS group allows for selective deprotection under mild conditions, facilitating the synthesis of complex molecules. This property is particularly useful in:

  • Synthesis of Pharmaceuticals : The compound serves as an intermediate in the preparation of various pharmaceutical agents. Its ability to undergo reactions such as nucleophilic substitution makes it versatile for creating diverse chemical entities .

Biochemical Studies

The compound's interactions with biological macromolecules are under investigation for potential therapeutic applications:

  • Protein Interactions : Studies have shown that compounds with similar silyl groups can influence protein structure and function through hydrophobic interactions and hydrogen bonding . This suggests that this compound may modulate biological processes relevant to disease mechanisms.

Case Study 1: JAK Inhibitors

A study focused on azetidine derivatives demonstrated their effectiveness as JAK inhibitors. The research involved synthesizing various analogs and testing their inhibitory effects on JAK activity. Results indicated that certain modifications to the azetidine structure enhanced potency against JAK enzymes, suggesting a promising avenue for drug development targeting inflammatory diseases .

Case Study 2: Anticancer Activity

Research into the anticancer properties of azetidine derivatives has revealed their potential to inhibit tumor growth by modulating histone deacetylase (HDAC) activity. Compounds similar to this compound were shown to selectively inhibit HDAC8, leading to reduced proliferation of neuroblastoma cells . This highlights the compound's potential application in cancer therapy.

Mechanism of Action

The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride involves its reactivity due to the presence of the silyl group. The silyl group can be easily removed under mild conditions, making the compound a useful intermediate in various chemical reactions. The azetidine ring can participate in nucleophilic and electrophilic reactions, contributing to its versatility in synthesis .

Comparison with Similar Compounds

Key Properties :

  • Physical Form : May exist as a colorless to yellow liquid, semi-solid, or solid, though precise melting/boiling points are unreported .
  • Stability : Stable under recommended storage conditions but incompatible with strong acids, bases, oxidizers, and acid anhydrides. Decomposition releases silicon oxides, CO, CO₂, and nitrogen oxides .
  • Safety : Acute toxicity data are unavailable; handling requires respiratory protection and avoidance of environmental release .

Comparison with Structural Analogs

The following table compares 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride with structurally related azetidine derivatives, focusing on substituents, synthesis, stability, and applications.

Compound Name (CAS) Substituent Group Similarity Score Key Properties & Synthesis Applications & Stability
3-[(tert-Butyldimethylsilyl)oxy]azetidine HCl (875340-81-1) tert-Butyldimethylsilyloxy - Synthesis likely involves silylation of azetidin-3-ol.
- Stable under inert storage; decomposes under acidic/basic conditions .
Lab intermediate for PROTACs or kinase inhibitors; incompatible with harsh reagents .
3-(tert-Butoxy)azetidine HCl (1384429-32-6) tert-Butoxy 0.89 - tert-Butoxy group offers alternative protection.
- Synthesized via tert-butylation of azetidin-3-ol.
Used in peptide synthesis; less stable than TBS under acidic conditions .
3-(Benzyloxy)azetidine HCl (897019-59-9) Benzyloxy 0.60 - Benzyl group provides orthogonal protection.
- Requires hydrogenolysis for deprotection.
Intermediate in alkaloid synthesis; stable to bases but sensitive to catalytic hydrogenation .
3-(4-Chlorophenoxy)azetidine HCl (N/A) 4-Chlorophenoxy - Aryl ether substituent introduces aromaticity.
- Synthesized via nucleophilic substitution between azetidin-3-ol and 4-chlorophenol .
Potential use in agrochemicals; requires PPE due to unreported toxicity .
3-Methoxyazetidine-3-methanamine diHCl (1392803-43-8) Methoxymethyl 0.96 - Methoxymethyl group enhances solubility.
- Prepared via methoxylation followed by amine functionalization.
Candidate for CNS-targeted drugs; high BBB permeability predicted .
3-(Propan-2-yl)azetidine HCl (1423024-42-3) Isopropyl - Lipophilic isopropyl group modifies pharmacokinetics.
- Synthesized via alkylation of azetidine.
Explored in small-molecule drug discovery; lacks detailed stability data .

Key Structural and Functional Differences

  • Protecting Groups : The TBS group in the target compound provides superior stability under basic and nucleophilic conditions compared to tert-butoxy or benzyloxy groups, which are labile under acidic or reductive conditions, respectively .
  • Reactivity : Silyl ethers (TBS) are cleaved selectively with fluoride ions (e.g., TBAF), whereas benzyl ethers require catalytic hydrogenation, making the former preferable in multi-step syntheses .
  • Biological Activity : Derivatives like 3-methoxyazetidine-3-methanamine dihydrochloride exhibit higher predicted blood-brain barrier (BBB) penetration due to reduced polarity, unlike the hydrophobic TBS-protected analog .

Biological Activity

3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound (CAS No. 2742659-87-4) features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility. The compound's structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that the TBDMS group may enhance membrane permeability, allowing better access to intracellular targets .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with enzymes through non-covalent interactions, affecting their activity.
  • Cell Membrane Interaction : The TBDMS group may facilitate the compound's ability to penetrate cell membranes, enhancing its bioavailability and efficacy.

Study on Antimicrobial Properties

A study conducted by Umesha et al. highlighted the antimicrobial activity of azetidine derivatives. The research indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) established for various strains. Although specific data for this compound is not available, the trends observed suggest a promising pathway for further investigation .

Enzyme Inhibition Study

In a comparative study involving azetidine-based compounds, researchers found that certain derivatives exhibited potent inhibition of key metabolic enzymes. These findings underscore the need for detailed exploration into the enzyme-inhibitory effects of this compound, as they could reveal significant therapeutic applications .

Data Table: Comparison of Biological Activities

CompoundActivity TypeMIC (µg/mL)References
This compoundAntimicrobialTBD
Azetidine Derivative AEnzyme InhibitionTBD
Azetidine Derivative BAntioxidantTBD

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride?

To optimize synthesis, systematically vary reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) enhance nucleophilic substitution efficiency, while dichloromethane may stabilize intermediates .
  • Catalyst and base : Use triethylamine or strong bases (e.g., LiAlH₄) to deprotonate intermediates and accelerate ring closure .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during silylation, while higher temperatures (60–80°C) improve cyclization .
    Validate purity at each step via HPLC or TLC to isolate high-yield intermediates .

Q. Which analytical methods are most reliable for characterizing azetidine hydrochloride derivatives?

A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., tert-butyldimethylsilyl group at C3) and confirms ring integrity .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., desilylated byproducts) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the azetidine ring .
    Cross-reference data with computational models (e.g., DFT calculations) to confirm structural assignments .

Q. How can researchers mitigate instability of azetidine hydrochloride derivatives during storage?

  • Lyophilization : Freeze-drying enhances stability by removing hydrolytic water .
  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation of the silyl ether group .
  • Low-temperature storage : Keep at –20°C in amber vials to slow degradation .
    Regularly monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the tert-butyldimethylsilyl (TBS) group in substitution reactions?

The TBS group acts as a steric shield and electron donor:

  • Steric effects : Hinders nucleophilic attack at C3, directing reactivity to less hindered positions (e.g., N-functionalization) .
  • Electronic effects : The silyl ether’s electron-donating nature stabilizes adjacent carbocations, facilitating SN1 pathways in acidic media .
    Study kinetic isotope effects (KIEs) and DFT-calculated transition states to distinguish between SN1/SN2 mechanisms .

Q. How can computational methods accelerate reaction design for azetidine derivatives?

Integrate quantum mechanical (QM) and machine learning (ML) approaches:

  • Reaction path search : Use QM (e.g., DFT) to model intermediates and transition states, predicting regioselectivity in silyl ether cleavage .
  • Data-driven optimization : Train ML models on historical reaction data (e.g., solvent, catalyst, yield) to recommend optimal conditions for new substrates .
    Validate predictions with microfluidic high-throughput screening (HTS) to rapidly test 100+ conditions .

Q. How should researchers resolve contradictions in biological activity data for azetidine derivatives?

Adopt a systematic validation framework:

  • Dose-response curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay artifacts .
  • Off-target profiling : Screen against related enzymes/receptors (e.g., GPCR panels) to identify polypharmacology .
  • Structural analogs : Synthesize and test derivatives (e.g., replacing TBS with TIPS) to isolate structure-activity relationships (SAR) .
    Publish negative results to clarify inconsistencies in the literature .

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